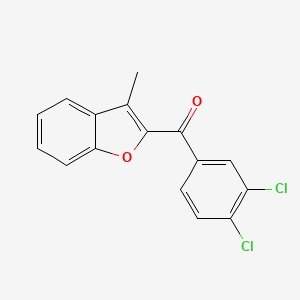

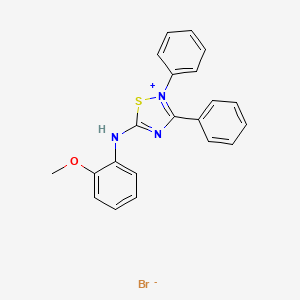

(3,4-Dichlorophenyl)(3-methyl-1-benzofuran-2-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

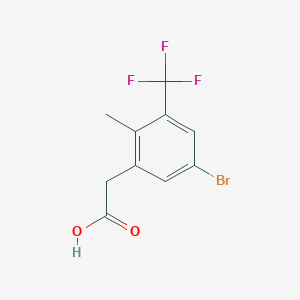

The compound (3,4-Dichlorophenyl)(3-methyl-1-benzofuran-2-yl)methanone is a benzofuran derivative . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . This compound is a 3-Methanone-6-substituted-benzofuran derivative .

Synthesis Analysis

Benzofuran derivatives have been synthesized by various researchers . For instance, 3-Methanone-6-substituted-benzofuran derivatives were synthesized by Liu and co-workers . The synthesis of these compounds may involve electron-withdrawing substituents such as 2,4-dichlorophenyl and 4-fluorophenyl appended at the C-5 position of the isoxazole core .Molecular Structure Analysis

The molecular structure of(3,4-Dichlorophenyl)(3-methyl-1-benzofuran-2-yl)methanone includes a benzofuran ring, a dichlorophenyl group, and a methanone group . The exact structural details are not available in the search results.

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity Studies

Research on similar compounds involves the synthesis of novel derivatives and the investigation of their chemical reactivity. For example, a study described the synthesis of benzofuran-2-yl derivatives and their evaluation for antiproliferative activity and the ability to reverse multidrug resistance in human cancer cell lines. This suggests a potential application of related compounds in developing new therapeutic agents targeting cancer cells resistant to standard treatments (Parekh et al., 2011).

Pharmacological Applications

Another area of interest is the pharmacological potential of similar structures. For instance, research on benzophenone derivatives from natural sources has identified compounds with biological activity. Although the primary focus might be on the natural product chemistry, such studies highlight the interest in benzophenone and benzofuran derivatives for their potential bioactivity, which could extend to compounds like (3,4-Dichlorophenyl)(3-methyl-1-benzofuran-2-yl)methanone (Nedialkov & Kitanov, 2002).

Chemical Synthesis and Molecular Docking Studies

Further, synthetic methodologies developed for related compounds, such as the selective CB2 receptor agonist synthesis, indicate the utility of benzofuran derivatives in medicinal chemistry. These synthetic routes could provide a basis for the synthesis and functionalization of (3,4-Dichlorophenyl)(3-methyl-1-benzofuran-2-yl)methanone for specific biological targets (Luo & Naguib, 2012).

Zukünftige Richtungen

Benzofuran and its derivatives have attracted considerable attention due to their wide range of biological and pharmacological applications . They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Future research in this area may focus on developing new therapeutic agents and understanding their structure-activity relationships .

Eigenschaften

IUPAC Name |

(3,4-dichlorophenyl)-(3-methyl-1-benzofuran-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2O2/c1-9-11-4-2-3-5-14(11)20-16(9)15(19)10-6-7-12(17)13(18)8-10/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQDHSLLAOVSGAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(=O)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,4-Dichlorophenyl)(3-methyl-1-benzofuran-2-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

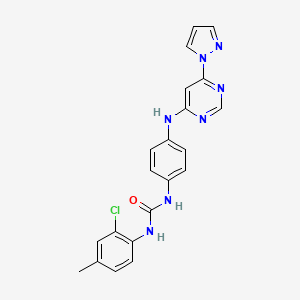

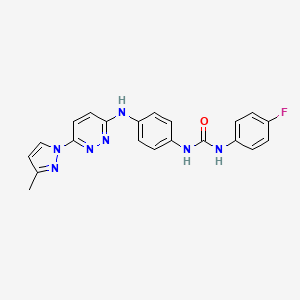

![5,7-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2754160.png)

![3-Benzyl-3-azabicyclo[3.2.1]octan-8-OL](/img/structure/B2754166.png)

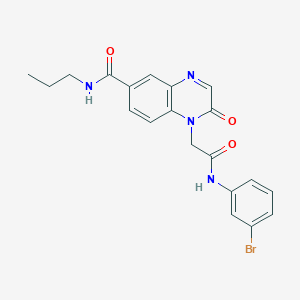

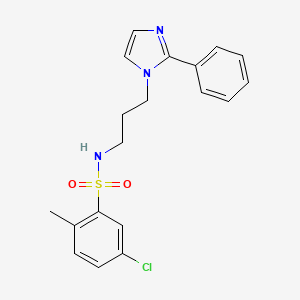

![5-((3,4-Difluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2754167.png)

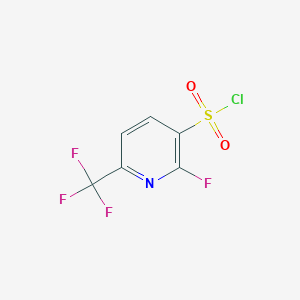

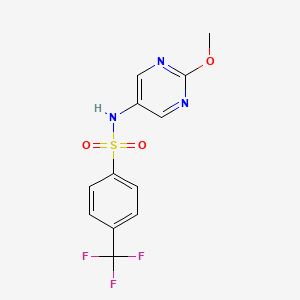

![2,4-Dimethyl-5-{[(2-thienylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2754182.png)